molecular formula C16H20N4O3 B2718435 N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034272-66-5

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2718435
CAS No.: 2034272-66-5
M. Wt: 316.361
InChI Key: IBFFFYHJZGQKMF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 2034272-66-5) is a small molecule research chemical with a molecular formula of C16H20N4O3 and a molecular weight of 316.36 g/mol . This compound features a complex structure that incorporates both an imidazole ring and a tetrahydrofuran moiety linked through a propyl chain to an isonicotinamide core. The imidazole functional group is a significant pharmacophore often found in molecules with biological activity and can serve as a ligand in medicinal chemistry . This structural architecture makes it a valuable intermediate or scaffold for researchers in medicinal chemistry and drug discovery, particularly for investigating new pharmacologically active compounds. The compound is characterized by a topological polar surface area of approximately 78.3 Ų . It is available for research purposes in various quantities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c21-16(19-4-1-7-20-8-6-17-12-20)13-2-5-18-15(10-13)23-14-3-9-22-11-14/h2,5-6,8,10,12,14H,1,3-4,7,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFFFYHJZGQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through acid-catalyzed cyclization.

    Coupling with Isonicotinamide: The final step involves the coupling of the tetrahydrofuran moiety with isonicotinamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in isonicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like thiols or amines, under basic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Heme Oxygenase-1 Inhibition

One of the most notable applications of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is its role as an inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme involved in heme degradation, playing a critical role in oxidative stress and inflammation. Inhibiting HO-1 has therapeutic implications for diseases such as cancer and neurodegenerative disorders. Studies indicate that this compound may selectively inhibit HO-1 while minimizing side effects associated with broader inhibition profiles.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Its efficacy can be evaluated using standard methods such as the agar diffusion test, where the zone of inhibition is measured against various bacterial strains. Preliminary results suggest that modifications to the imidazole or tetrahydrofuran groups can enhance its antimicrobial properties .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps:

  • Formation of the isonicotinamide core.
  • Introduction of the imidazole moiety through nucleophilic substitution.
  • Attachment of the tetrahydrofuran ether group via etherification reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity .

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Rings

The compound’s tetrahydrofuran-3-yloxy group distinguishes it from analogs with sulfur-containing or nitro-functionalized rings. For example:

  • N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (): The nitro group at the 5-position of the furan ring confers strong electron-withdrawing effects, which may enhance antimicrobial activity but also increase toxicity risks .

Backbone Modifications

The isonicotinamide scaffold in the target compound differs from carboxamide or benzamide derivatives:

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, a feature absent in the target compound .

Pharmacological Implications

  • Antifungal Activity: Nitrofuran derivatives (e.g., compound 2 in ) exhibit notable antifungal activity due to nitro group-mediated oxidative stress, whereas the tetrahydrofuran-3-yloxy substituent may favor a different mechanism, such as hydrogen bonding with fungal enzymes .
  • Synthetic Accessibility: The tetrahydrofuran ring in the target compound may simplify synthesis compared to complex derivatives like 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (), which requires stereoselective steps .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Features Biological Activity
Target Compound C₁₇H₂₀N₄O₃ Tetrahydrofuran-3-yloxy, imidazolylpropyl Moderate polarity, hydrogen-bonding capacity Not explicitly stated (inference: potential enzyme inhibition)
Tetrahydrothiophene Analog () C₁₇H₂₀N₄O₂S Tetrahydrothiophen-3-yloxy Increased lipophilicity Likely improved membrane permeability
5-Nitrofuran Analog () C₁₂H₁₂N₄O₄ 5-Nitrofuran-2-carboxamide Strong electron-withdrawing nitro group Antifungal (Candida spp. inhibition)
Flutolanil () C₁₇H₁₄F₃NO₂ Trifluoromethyl, isopropoxy High metabolic stability Fungicide (targets succinate dehydrogenase)

Research Findings and Limitations

  • Toxicity Considerations : Nitroimidazole derivatives () highlight the risk of mutagenicity associated with nitro groups, a concern less likely with the target compound’s tetrahydrofuran substituent .
  • Synthetic Challenges : The absence of detailed synthetic protocols for the target compound contrasts with ’s stepwise methodologies for nitrofuran analogs .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including an isonicotinamide core, an imidazole moiety, and a tetrahydrofuran ether group, contribute to its biological activity. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure is characterized by:

  • Imidazole Ring : Known for its role in metal coordination and biological activity.
  • Tetrahydrofuran Ether Group : This moiety enhances solubility and bioavailability.
  • Isonicotinamide Backbone : Provides a framework for interaction with various biological targets.

This compound has been identified as a selective inhibitor of heme oxygenase-1 (HO-1). HO-1 is an enzyme involved in heme degradation, playing a critical role in oxidative stress and inflammation. The inhibition of HO-1 can have therapeutic implications for various diseases, including cancer and neurodegenerative disorders.

Molecular docking studies suggest that the nitrogen atom in the imidazole ring coordinates with metal ions in the active site of HO-1, enhancing the compound's inhibitory effects. Additionally, structure-activity relationship (SAR) analyses indicate that modifications to the tetrahydrofuran or imidazole groups can significantly influence binding efficacy and selectivity .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to differing biological activities. For instance, compounds sharing the isonicotinamide scaffold have shown varied potency as xanthine oxidase inhibitors, indicating that subtle changes can impact pharmacological profiles .

Compound NameStructureBiological ActivityIC50 (µM)
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideStructureXanthine oxidase inhibitor0.312
This compoundStructureHO-1 inhibitorTBD

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Therapeutics : The selective inhibition of HO-1 has been linked to reduced tumor growth in preclinical models of cancer. Inhibition of this enzyme may enhance the efficacy of existing chemotherapeutics by modulating tumor microenvironments .
  • Neurodegenerative Disorders : Given HO-1's role in neuroinflammation, the compound may provide neuroprotective effects. Research indicates that targeting HO-1 can mitigate oxidative stress associated with conditions like Alzheimer’s disease .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of Imidazole Ring : Using Debus-Radziszewski synthesis.
  • Alkylation : Introducing the propyl chain via reaction with 3-bromopropylamine.
  • Tetrahydrofuran Synthesis : Cyclization from 1,4-butanediol.

The compound can undergo various chemical reactions such as oxidation and substitution, which are crucial for modifying its structure for enhanced biological activity .

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